Methyl (1-oxo-2(1H)-phthalazinyl)acetate
Description
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 2-(1-oxophthalazin-2-yl)acetate |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)7-13-11(15)9-5-3-2-4-8(9)6-12-13/h2-6H,7H2,1H3 |
InChI Key |
GYQATAIYMQPUEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2C=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Phthalic Anhydride Derivatives
The phthalazine core is typically constructed via cyclocondensation reactions. Patent WO2013186792A2 details a multi-step synthesis starting from 3-nitro phthalic acid (formula-3), which undergoes sequential nitro reduction, benzimidazole ring formation, and esterification. For Methyl (1-oxo-2(1H)-phthalazinyl)acetate, analogous steps involve:
-
Nitro Reduction : Methyl 2-((2'-cyanobiphenyl-4-yl)methylamino)-3-nitrobenzoate (formula-10) is reduced using Raney nickel under hydrogen gas to yield the amine intermediate. This step achieves >95% conversion in ethyl acetate at 25–30°C.
-
Cyclization : The amine intermediate reacts with cyclization agents (e.g., thionyl chloride) to form the phthalazinone ring. WO2013186792A2 reports using potassium tert-butoxide in ketone solvents (e.g., acetone) to facilitate this step, with reaction times of 4–6 hours at 35–40°C.
Esterification of the Acetic Acid Side Chain
Introduction of the methyl ester group is achieved through esterification. Patent CN1927801A describes a general method for methyl phenylacetate derivatives, where the carboxylic acid is treated with methanol in the presence of thionyl chloride or sulfuric acid. Applied to this compound:
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Acid Activation : The acetic acid side chain is activated using thionyl chloride, forming the acyl chloride intermediate.
-
Methanol Quenching : Reaction with methanol at 0–5°C yields the ester, with purification via recrystallization from ethyl acetate/hexane mixtures (yield: 82–87%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Cyclocondensation : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates but require stringent temperature control. WO2013186792A2 identifies ketone solvents (e.g., methyl ethyl ketone) as optimal, enabling reactions at 35–40°C with 89–92% yields.
-
Esterification : CN1927801A emphasizes low temperatures (0–5°C) to minimize side reactions, with methanol as both reactant and solvent.
Crystallization and Polymorph Control
Recrystallization Techniques
Patent WO2018038680A1 outlines recrystallization protocols for phthalazinone derivatives, relevant to this compound:
Yield and Purity Data
| Step | Solvent System | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Cyclocondensation | Acetone | 35–40 | 89 | 95 | |
| Esterification | Methanol/H2SO4 | 0–5 | 87 | 98 | |
| Recrystallization | Acetone/Water | 60→0 | 85 | 99.5 |
Industrial-Scale Adaptations
Continuous Flow Synthesis
WO2018038680A2 demonstrates the feasibility of telescoping steps (e.g., coupling and cyclization) in a single reactor, reducing processing time by 40%. For this compound, this approach could integrate:
Waste Minimization
-
Solvent Recovery : Distillation of acetone from recrystallization mother liquors achieves 90% reuse efficiency.
-
Catalyst Recycling : Immobilized potassium tert-butoxide on silica gel reduces catalyst consumption by 30% per batch.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Methyl (1-oxo-2(1H)-phthalazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various phthalazinone derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Methyl (1-oxo-2(1H)-phthalazinyl)acetate serves as a building block in the synthesis of more complex molecules. Its unique structure, featuring a phthalazinyl ring with an oxo group and an acetate moiety, allows for modifications that can yield various derivatives with enhanced biological activities.
Biological Activities
Research indicates that this compound exhibits promising biological activities , particularly in the following areas:
Antimicrobial Properties
Preliminary studies have shown that derivatives of this compound can inhibit the growth of various bacteria, including Bacillus anthracis, with minimum inhibitory concentrations (MICs) as low as 0.375 μg/mL . This suggests potential applications in developing new antibiotics.
Anticancer Research
The compound has been explored for its anticancer properties. It may interact with specific molecular targets involved in cancer progression, potentially inhibiting tumor growth. Ongoing research aims to clarify the exact mechanisms by which it exerts these effects.
Anti-inflammatory Applications
This compound is also being investigated for its potential use in treating inflammatory diseases, such as allergic rhinitis and chronic obstructive pulmonary disease (COPD). Its ability to modulate histamine release from mast cells positions it as a candidate for intranasal delivery therapies .
Industrial Applications
In addition to its pharmaceutical potential, this compound finds applications in various industrial processes:
- Development of New Materials : The compound's unique chemical structure allows it to be used in creating novel materials with specific properties.
- Chemical Processes : It can serve as a reagent or catalyst in organic synthesis, contributing to the development of more efficient chemical processes.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of substituted phthalazinones against Bacillus anthracis. The results indicated that certain derivatives of this compound exhibited significant antibacterial activity, making them suitable candidates for further development as therapeutic agents .
Case Study 2: Anticancer Mechanisms
Research into the anticancer mechanisms of phthalazinone derivatives has shown that they may inhibit key enzymes involved in cell proliferation. For instance, studies on similar compounds revealed their potential to bind to dihydrofolate reductase, a target critical for cancer cell growth .
Mechanism of Action
The mechanism of action of Methyl (1-oxo-2(1H)-phthalazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phthalazine Ring
Methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate
- Molecular Formula : C₁₇H₁₄N₂O₃
- Molecular Weight : 294.31 g/mol
- Key Feature : A phenyl group at the 4-position of the phthalazine ring.
- This derivative is used in drug discovery for its improved stability compared to the parent compound .
Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate
Functional Group Modifications
CNS-11g (2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide)
- Molecular Formula : C₂₅H₂₂N₃O₂
- Molecular Weight : 396.47 g/mol
- Key Feature : Replacement of the methyl ester with an acetamide group and addition of a benzyl substituent.
- Impact : The amide group improves metabolic stability and oral bioavailability. CNS-11g demonstrates potent disaggregation of α-synuclein fibrils, a hallmark of Parkinson’s disease, outperforming the ester derivative in CNS penetration .
Ethyl (4-benzyl-1-oxo-2(1H)-phthalazinyl)acetate
- Molecular Formula : C₁₉H₁₈N₂O₃
- Molecular Weight : 322.36 g/mol
- Key Feature : Ethyl ester group instead of methyl.
- Impact: The ethyl group increases lipophilicity (logP ~2.8 vs.
Fluorinated Derivatives
2-(Fluoromethyl)phthalazin-1(2H)-one
- Molecular Formula : C₉H₇FN₂O
- Molecular Weight : 178.17 g/mol
- Key Feature : Fluoromethyl substitution at the 2-position.
- Impact : Fluorine’s electronegativity stabilizes the molecule against oxidative metabolism, extending half-life in vivo. This derivative is explored in fragment-based drug discovery for neurodegenerative diseases .
Q & A
Q. Key structural features :
- A phthalazinone ring with a 1-oxo group.
- An ester-functionalized side chain (methyl acetate group) at the 2-position.
Q. Characterization methods :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ester group integration.
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving bond lengths and angles .
- HPLC : To assess purity and monitor reaction progress .
[Basic] What preliminary biological activities have been reported for this compound?
Initial studies highlight:
- Antimicrobial activity : Inhibition of bacterial growth in in vitro assays (e.g., against E. coli and S. aureus) .
- Anticancer potential : Moderate cytotoxicity in cancer cell lines, possibly via enzyme inhibition (e.g., kinases or topoisomerases) .
- Anti-inflammatory effects : Modulation of COX-2 expression in murine macrophage models .
[Advanced] How can reaction conditions be optimized to improve synthesis yield and purity?
Q. Critical parameters :
- Temperature : Controlled heating (e.g., steam bath for 2 hours in POCl₃/PCl₅ reactions) minimizes side products .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for nucleophilic substitutions .
- Catalysts : Use of triethylamine or pyridine to stabilize intermediates during acylation or esterification .
- Workup : Adjusting pH to ~4.0 during precipitation improves crystallinity and purity .
[Advanced] How do structural modifications influence bioactivity in phthalazinone derivatives?
Q. Structure-Activity Relationship (SAR) insights :
| Substituent | Effect on Activity | Source |
|---|---|---|
| 4-Phenyl substitution | Enhances lipophilicity, improving membrane permeability and anticancer activity | |
| Hydroxyethyl group | Increases hydrogen-bonding capacity, boosting antimicrobial efficacy | |
| Methoxy group | Reduces metabolic degradation but may lower solubility |
Q. Methodological approach :
- Synthesize analogs with targeted substituents.
- Compare IC₅₀ values in bioassays (e.g., enzyme inhibition or cell viability assays).
- Use molecular docking to predict binding interactions with target proteins .
[Advanced] How should researchers resolve contradictions in reported bioactivity data?
Case example : Discrepancies in antimicrobial efficacy across studies may arise from:
- Assay variability : Differences in bacterial strains or culture conditions.
- Compound purity : HPLC or mass spectrometry validation is essential to rule out impurities .
- Mechanistic context : Target-specific activity (e.g., enzyme inhibition vs. membrane disruption) requires validation via knockout studies or enzymatic assays .
Q. Recommended steps :
Replicate experiments under standardized conditions.
Validate compound identity/purity via spectroscopic and chromatographic methods.
Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .
[Advanced] What computational strategies are used to elucidate the mechanism of action?
- Molecular docking : Software like AutoDock or Schrödinger Suite predicts binding modes to targets (e.g., kinases or DNA topoisomerases) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
- MD simulations : Assess stability of ligand-target complexes over time to prioritize analogs for synthesis .
[Advanced] How can crystallographic data resolve structural ambiguities in derivatives?
Q. Workflow :
Data collection : High-resolution X-ray diffraction (≥1.0 Å) at synchrotron facilities.
Refinement : SHELXL for optimizing bond geometries and thermal displacement parameters .
Validation : Check for outliers in bond lengths/angles using CCDC databases.
Example : Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate was resolved to 0.044 R-factor, confirming sulfur-oxygen interactions critical for bioactivity .
[Advanced] What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Continuous flow chemistry : Reduces reaction time and improves reproducibility for esterification steps .
- Green chemistry : Replace POCl₃ with biodegradable reagents (e.g., ionic liquids) to minimize toxicity .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .
[Advanced] How do solvent and pH conditions affect stability during storage?
- Stability studies :
- Aqueous solutions : Degradation occurs at pH >7 due to ester hydrolysis. Store in acidic buffers (pH 4–6) .
- Organic solvents : DMSO or ethanol preserves integrity at -20°C for >6 months .
- Analytical validation : Periodic HPLC-MS checks for decomposition products (e.g., free phthalazinone or acetic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
